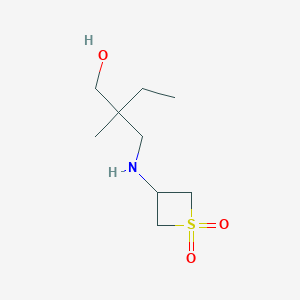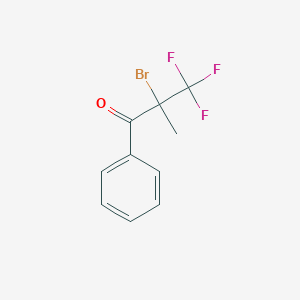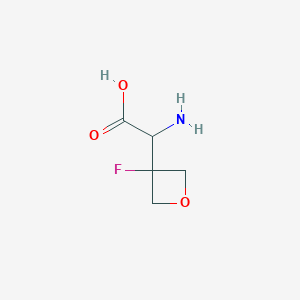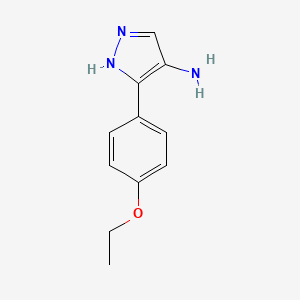
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a synthetic compound with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a propylamino group and a piperidine ring attached to an ethanone moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps :
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Substitution with Propylamino Group: The pyridine ring is then substituted with a propylamino group using suitable reagents and conditions.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving the appropriate precursors.
Attachment of Ethanone Moiety: Finally, the ethanone moiety is attached to the piperidine ring through a series of reactions involving acylation or related processes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the ethanone moiety, converting it to the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the pyridine ring, where the propylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylamino group may yield corresponding oxides, while reduction of the ethanone moiety may produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications, including :
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including receptor binding and signal transduction.
Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways . The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various pharmacological effects, including changes in mood, cognition, and behavior.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(6-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as :
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its various substituted derivatives.
Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridine and its substituted derivatives.
Ethanone Derivatives: Compounds containing the ethanone moiety, such as acetophenone and its derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with specific molecular targets in the central nervous system. This makes it a valuable tool compound in medicinal chemistry and pharmacological research.
Propiedades
Fórmula molecular |
C15H23N3O |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
1-[2-[6-(propylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H23N3O/c1-3-9-16-15-8-7-13(11-17-15)14-6-4-5-10-18(14)12(2)19/h7-8,11,14H,3-6,9-10H2,1-2H3,(H,16,17) |
Clave InChI |
BSLBGDUNDYNZRE-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NC=C(C=C1)C2CCCCN2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B13008777.png)

![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)



![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)


![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)



![7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13008857.png)
